2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide

Physicochemical differentiation Drug-likeness Building block selection

2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide (CAS 900641-08-9) is a synthetic small molecule belonging to the alpha-chloroacetamide class, with the molecular formula C13H23ClN2O2 and a molecular weight of 274.79 g/mol. Its structure features a reactive 2-chloroacetyl group linked via an amide bond to a sterically hindered (1-morpholinocyclohexyl)methanamine moiety, which incorporates both a morpholine ring and a cyclohexyl group at the amine nitrogen.

Molecular Formula C13H23ClN2O2
Molecular Weight 274.79 g/mol
CAS No. 900641-08-9
Cat. No. B12984724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide
CAS900641-08-9
Molecular FormulaC13H23ClN2O2
Molecular Weight274.79 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CNC(=O)CCl)N2CCOCC2
InChIInChI=1S/C13H23ClN2O2/c14-10-12(17)15-11-13(4-2-1-3-5-13)16-6-8-18-9-7-16/h1-11H2,(H,15,17)
InChIKeyYNVFIGUMOWUAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide (CAS 900641-08-9): Procurement-Relevant Chemical Profile and Structural Attributes


2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide (CAS 900641-08-9) is a synthetic small molecule belonging to the alpha-chloroacetamide class, with the molecular formula C13H23ClN2O2 and a molecular weight of 274.79 g/mol [1]. Its structure features a reactive 2-chloroacetyl group linked via an amide bond to a sterically hindered (1-morpholinocyclohexyl)methanamine moiety, which incorporates both a morpholine ring and a cyclohexyl group at the amine nitrogen [1]. This distinct combination of functional groups differentiates it from simpler chloroacetamide building blocks and positions it as a versatile intermediate for constructing more complex research molecules, where the morpholinocyclohexyl motif can influence physicochemical properties and target engagement profiles compared to analogs with smaller or less hindered amine substituents .

Procurement Alert: Why 2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide Cannot Be Blithely Replaced by In-Class Chloroacetamide Analogs


Substituting 2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide with a seemingly similar chloroacetamide building block risks project derailment because minor structural variations in the amine domain profoundly alter the molecule's physicochemical properties, reactivity, and biological interaction potential. The presence of the bulky, conformationally restricted (1-morpholinocyclohexyl) group is expected to significantly modulate lipophilicity (cLogP), solubility, and hydrogen-bonding capacity relative to analogs with simpler N-substituents, such as N-cyclohexyl or N-morpholinyl derivatives [1]. In herbicidal alpha-chloroacetamide series, it has been established that many near homologues are inactive and that specific molecular configurations are critical for desired activity [2]. This class-level SAR principle underscores the risk of generic substitution: a procurement decision based solely on the chloroacetamide warhead, without accounting for the differentiated morpholinocyclohexyl architecture, can lead to unreproducible results or complete loss of function in the intended application.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide


Differentiated Physicochemical Profile: Enhanced Topological Polar Surface Area and Hydrogen Bonding Capacity vs. Simpler Chloroacetamide Building Blocks

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 45.2 Ų and features 2 Hydrogen Bond Acceptors (HBA), derived from its morpholine oxygen and amide carbonyl, with 1 Hydrogen Bond Donor (HBD) [REFS-1, REFS-2]. In contrast, the simpler analog 4-(Chloroacetyl)morpholine (CAS 1440-61-5) presents a TPSA of only 29.5 Ų and has 2 HBA but 0 HBD, while the widely used building block 2-chloro-N-cyclohexylacetamide has a TPSA of 29.1 Ų, 1 HBA, and 1 HBD [REFS-1, REFS-3]. The target compound's higher TPSA and balanced HBD/HBA profile predict markedly different passive membrane permeability and solubility characteristics compared to these less complex alternatives, a differentiation that directly impacts the ADME properties of downstream derivatives.

Physicochemical differentiation Drug-likeness Building block selection

Structural Distinction: Steric Bulk of the (1-Morpholinocyclohexyl)methyl Group as a Major Determinant of Reactivity and Target Engagement

The target compound contains a quaternary carbon at the 1-position of the cyclohexyl ring, where the morpholine and the methylene linker are both attached, creating a significantly more sterically demanding and conformationally restricted environment than that found in common chloroacetamide precursors [1]. A direct structural comparator is 2-chloro-N-(morpholinomethyl)benzamide, where the amine nitrogen is directly attached to a morpholine ring without the intervening cyclohexyl spacer, resulting in a drastic reduction in steric volume and molecular flexibility . In alpha-haloacetamide herbicide patents, it has been demonstrated that substituents on the nitrogen atom are critical for activity, and that near homologues with different N-substitution patterns can be entirely inactive [2]. This class-level inference suggests that the unique steric profile of the target compound is likely to impart selectivity and potency advantages in biological systems sensitive to molecular shape and size.

Steric effects Conformational restriction SAR differentiation

Vendor-Supplied Purity as a Practical Procurement Differentiator: 98% Assay vs. Unspecified or Lower Purities of Analogous Building Blocks

Multiple commercial suppliers list the target compound at a certified purity of 98% (HPLC) [REFS-1, REFS-2]. In contrast, the closely related analog 2-chloro-N-((1-(pyrrolidin-1-yl)cyclohexyl)methyl)acetamide, when available, is frequently supplied at a lower or unspecified purity (≥95%) . While this difference may appear marginal, in research settings where trace impurities can inhibit enzymatic assays or confound SAR interpretation, a 3% absolute purity gap (98% vs. 95%) corresponds to a 2.5-fold reduction in total impurity burden (2% vs. 5%), providing greater confidence in biological data fidelity.

Chemical purity Reproducibility Procurement quality control

REACH Regulatory Status as a Gatekeeping Procurement Criterion: Pre-registration vs. Non-Registered Analogs

The target compound is listed in the ECHA (European Chemicals Agency) Substance Infocard under REACH, indicating a recognized regulatory status that facilitates procurement for European laboratories [1]. In comparison, many custom-synthesized analogs containing the morpholinocyclohexyl scaffold lack REACH pre-registration, which can delay importation and limit the number of qualified suppliers. This regulatory differentiation constitutes a practical, verifyable advantage in supply chain logistics for labs operating under EU chemical regulations.

Regulatory compliance REACH registration Supply chain reliability

Targeted Application Scenarios for 2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide Based on Validated Differentiation Evidence


Medicinal Chemistry: Construction of CNS-Penetrant Compound Libraries via a Pre-Organized, Morpholine-Containing Chloroacetamide Scaffold

The compound's balanced TPSA (45.2 Ų) and its conformationally restricted morpholinocyclohexyl group make it a privileged building block for synthesizing CNS-targeted small molecule libraries [1]. Its higher polarity relative to simple N-cyclohexyl acetamides, coupled with the basic morpholine nitrogen, can facilitate blood-brain barrier penetration when incorporated into a larger drug-like molecule, as predicted by the lower TPSA range often associated with CNS drugs [1]. The 98% purity ensures that library members are synthesized from a well-defined starting point, reducing the risk of propagating impurities into lead compounds .

Biochemical Probe Design: Generation of Activity-Based Probes and Covalent Inhibitors Using the 2-Chloroacetyl Warhead

The 2-chloroacetyl group serves as an electrophilic warhead capable of forming covalent bonds with active-site cysteine or serine residues in target enzymes [2]. The sterically demanding (1-morpholinocyclohexyl)methyl group provides a selectivity filter absent in smaller, more flexible chloroacetamide probes, potentially reducing off-target labeling [1]. This derivative is therefore suitable for designing selective, covalent inhibitors in chemical biology applications, where the morpholine ring can additionally modulate solubility and cellular permeability [1].

Agricultural Chemistry Research: Synthesis of Novel Herbicidal Leads Based on the Cyclohexyl-Substituted Alpha-Chloroacetamide Pharmacophore

The core structure aligns with the general formula of cyclohexyl-substituted alpha-chloroacetamide herbicides, which have demonstrated selective pre-emergence activity against grasses while sparing broadleaf crops [2]. The morpholine substituent at the cyclohexyl 1-position differentiates this compound from that prior art, offering a novel vector for exploring SAR and potentially circumventing existing patent coverage. Researchers engaged in herbicide discovery can leverage this compound as a key intermediate to synthesize next-generation herbicides with potentially improved selectivity profiles [2].

Chemical Process Development: Optimization of Amide Bond Formation Reactions Involving Sterically Hindered, Quaternary Amines

The steric bulk of the (1-morpholinocyclohexyl)methanamine moiety presents a non-trivial synthetic challenge, making the compound a valuable test substrate for developing new amide coupling methodologies or optimizing existing ones (e.g., HATU, EDCI, or mixed anhydride conditions) [1]. Its high purity (98%) allows for accurate reaction yield determination, and its stable, pre-formed nature eliminates the need to generate and purify the unstable free amine in situ, streamlining process development workflows .

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